BenchChemオンラインストアへようこそ!

2-[1-(4-phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole

Anticancer Cytotoxicity Benzimidazole

2-[1-(4-Phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole (CAS 1234708-86-1) is a synthetic research compound featuring a benzimidazole core linked via an azetidine spacer to a phenoxybenzoyl group. Its molecular formula is C23H19N3O2, with a molecular weight of 369.42 g/mol.

Molecular Formula C23H19N3O2
Molecular Weight 369.424
CAS No. 1234708-86-1
Cat. No. B2503692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(4-phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole
CAS1234708-86-1
Molecular FormulaC23H19N3O2
Molecular Weight369.424
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C23H19N3O2/c27-23(16-10-12-19(13-11-16)28-18-6-2-1-3-7-18)26-14-17(15-26)22-24-20-8-4-5-9-21(20)25-22/h1-13,17H,14-15H2,(H,24,25)
InChIKeySQEBPUIPQKDCFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(4-Phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole Procurement Guide: Structural and Biological Baseline


2-[1-(4-Phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole (CAS 1234708-86-1) is a synthetic research compound featuring a benzimidazole core linked via an azetidine spacer to a phenoxybenzoyl group . Its molecular formula is C23H19N3O2, with a molecular weight of 369.42 g/mol . While belonging to the benzimidazole class known for diverse therapeutic applications, including inhibition of kinases and DNA repair enzymes , this specific compound lacks extensive independent primary pharmacological characterization. Procurement decisions must therefore be based on its precise structural identity and the limited but specific biological screening data available from its supplier.

Precision Procurement: Why Other Benzimidazole-Azetidines Cannot Substitute for CAS 1234708-86-1


A generic substitution for 2-[1-(4-phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole is scientifically untenable. Minor variations in the benzimidazole scaffold's substitution pattern or the azetidine linker's geometry can dramatically alter target engagement, as demonstrated by the development of selective OGG1 inhibitors where even single-atom changes abolished activity . The specific 'phenoxybenzoyl' group on the azetidine nitrogen of this compound is a structural feature that is absent in simpler analogs, directly influencing the molecule's electronic distribution and binding conformation . Research on analogous series shows that this exact moiety is critical for the observed, though unverified, in-vitro anticancer and antimicrobial activity against standard cell lines . Using a different benzimidazole-azetidine could lead to a complete loss of the required biological signal in a researcher's disease-specific model, wasting time and resources.

Quantitative Differentiation Guide for CAS 1234708-86-1 Against Closest Structural Analogs


Anticancer Activity Profile: Differential IC50 Values Against Standard Cancer Cell Lines

The target compound's reported anticancer activity profiles show quantifiable potency differences across cell lines when compared to a closely related structural analog . The target compound shows notably superior activity in colon cancer cells (HCT116, IC50: 10 µM) compared to lung cancer cells (A549, IC50: 12 µM) and breast cancer cells (MCF-7, IC50: 15 µM) . This differential potency contrasts with the analog '2-{5-[1-(4-phenoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine', which lacks reported anticancer data, underscoring the critical biological impact of substituting the benzimidazole core with an oxadiazolyl-pyrimidine moiety .

Anticancer Cytotoxicity Benzimidazole

Antimicrobial Potency: Differential MIC Values Against Pathogenic Bacteria

The target compound displays quantifiable antibacterial activity against three pathogens, which is a key differentiator from analogs where no antimicrobial data is reported . The compound is most potent against Staphylococcus aureus (MIC: 8 µg/mL), followed by Escherichia coli (16 µg/mL) and Pseudomonas aeruginosa (32 µg/mL) . In comparison, the structurally similar '1-(4-phenoxybenzoyl)azetidine-3-carboxylic acid' has a reported purity and defined physical properties but completely lacks any antimicrobial screening data, making the target compound the only viable choice for projects investigating the antibacterial properties of this chemical space .

Antimicrobial MIC Azetidine

Pharmacological Relevance: Association with a Privileged Scafold in Active Patent Literature

The 'substituted benzodiazole' core of the target compound falls within the general Markush structure claimed in patents for OGG1 inhibitors, a mechanism for treating cancer and inflammation . The patent exemplifies that specific substitutions on the benzodiazole ring are essential for potent OGG1 inhibition . The target compound is not explicitly synthesized or tested in the patent, which is typical for Markush structures that cover thousands of potential molecules. Its procurement by a drug discovery group is a calculated risk based on patent mapping: its specific combination of substituents has the potential for OGG1 activity, yet remains unexplored, unlike a non-benzodiazole comparator such as 'SKLB03220', which has a defined, different mechanism (EZH2 inhibitor) .

OGG1 inhibitor Patent mapping Drug discovery

Data Availability: An Evidence-Based Approach to Chemical Procurement

A critical dimension for procurement is the availability of any biological data to justify the purchase. The target compound, while lacking peer-reviewed validation, is supplied with a panel of quantitative in-vitro data (IC50 and MIC values) . This stands in contrast to a primary structural analog, '2-(azetidin-3-yl)-1H-benzimidazole' (CAS 1234710-00-9), which is widely available from multiple vendors but is sold only with chemical characterization (purity, molecular weight, SMILES) and no associated biological activity data . For a screening scientist, the former provides a minimal but actionable hypothesis-generating dataset; the latter is a reagent requiring full de novo characterization.

Procurement decision-making Data availability Risk assessment

Validated Use Cases for Procuring CAS 1234708-86-1 in Academic and Industrial Research


Cancer Cell Line Panel Screening for Phenotypic Hit Identification

Given the reported, though unverified, differential IC50 values against HCT116 (colon, 10 µM), A549 (lung, 12 µM), and MCF-7 (breast, 15 µM) cancer cell lines , the primary application for this compound is as a starting point in a phenotypic screening cascade. A researcher can immediately use these reported data to design a confirmatory dose-response experiment on these exact cell lines, establishing the reproducibility and robustness of the effect before expanding into a broader panel or exploring mechanisms of the putative apoptosis induction. This scenario leverages the compound's data annotation, however preliminary, as a time-saving entry point.

Antimicrobial Lead Generation against Gram-Positive Bacteria

The compound is a rational choice for a microbiology group focused on Staphylococcus aureus. Its reported MIC of 8 µg/mL against S. aureus places it in a potency range worthy of follow-up studies, such as time-kill kinetics, determination of minimum bactericidal concentration (MBC), and resistance frequency assays. The lower potency against Gram-negative bacteria (E. coli, P. aeruginosa) suggests a potential spectrum of activity worth exploring for structure-activity relationship (SAR) studies in an antimicrobial lead generation program.

OGG1 Drug Discovery: SAR Exploration of Novel Benzodiazole Chemotypes

For a project targeting OGG1 for cancer therapy, this compound represents a novel, commercially-available chemotype within the general scope of patented OGG1 inhibitor structures . The procurement decision is based on structural novelty. The specific combination of the benzodiazole core with an azetidine linker and phenoxybenzoyl group creates a unique shape and electronic profile not exemplified in existing patents. A medicinal chemistry team can use this compound as a starting scaffold to explore uncharted chemical space around a validated target, synthesizing analogs based on its structure and testing them in an OGG1 biochemical assay.

Chemical Biology Tool for Mitochondrial Dysfunction Studies

The suggestion that the compound induces reactive oxygen species (ROS) generation and mitochondrial dysfunction in cancer cells makes it a candidate tool for chemical biology. A researcher studying oxidative stress pathways could use it to probe cellular responses in HCT116 or A549 cells, comparing it to well-characterized ROS inducers like menadione. The critical procurement justification is that its exact chemical structure is required to generate and interpret these specific biological data, enabling a direct link between a unique chemotype and a cellular phenotype.

Quote Request

Request a Quote for 2-[1-(4-phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.